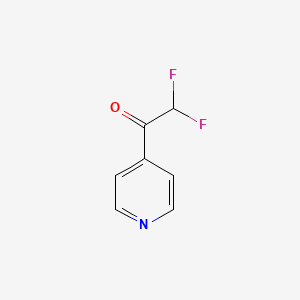
2,2-Difluoro-1-(4-pyridyl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Difluoro-1-(4-piridil)etanona es un compuesto orgánico fluorado con la fórmula molecular C7H5F2NO. Es un derivado de la etanona, donde dos átomos de flúor están unidos al segundo carbono, y un anillo de piridina está unido al primer carbono.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 2,2-Difluoro-1-(4-piridil)etanona se puede lograr mediante varios métodos. Un enfoque común implica la reacción del bromuro de 4-piridilmagnesio con cloruro de 2,2-difluoroacetilo en condiciones controladas. La reacción generalmente requiere una atmósfera inerte y bajas temperaturas para evitar reacciones secundarias y garantizar un alto rendimiento.
Otro método implica el uso de ácido 4-piridilborónico en una reacción de acoplamiento Suzuki-Miyaura con cloruro de 2,2-difluoroacetilo. Este método es ventajoso debido a sus condiciones de reacción suaves y alta selectividad .
Métodos de Producción Industrial
La producción industrial de 2,2-Difluoro-1-(4-piridil)etanona a menudo implica reacciones por lotes a gran escala utilizando las rutas sintéticas mencionadas anteriormente. El proceso se optimiza para un alto rendimiento y pureza, con un control cuidadoso de los parámetros de reacción como la temperatura, la presión y las concentraciones de los reactivos.
Análisis De Reacciones Químicas
Tipos de Reacciones
2,2-Difluoro-1-(4-piridil)etanona experimenta varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar los ácidos carboxílicos correspondientes u otros derivados oxidados.
Reducción: Las reacciones de reducción pueden convertir el grupo cetona en un alcohol.
Sustitución: Los átomos de flúor se pueden sustituir con otros nucleófilos en condiciones apropiadas.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y trióxido de cromo (CrO3).
Reducción: Se utilizan típicamente agentes reductores como borohidruro de sodio (NaBH4) o hidruro de aluminio y litio (LiAlH4).
Sustitución: Los nucleófilos como las aminas o los tioles se pueden utilizar para reemplazar los átomos de flúor.
Productos Principales
Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir ácidos carboxílicos, mientras que la reducción puede producir alcoholes.
Aplicaciones Científicas De Investigación
2,2-Difluoro-1-(4-piridil)etanona tiene varias aplicaciones en la investigación científica:
Química Medicinal: Se utiliza como bloque de construcción para la síntesis de productos farmacéuticos, particularmente aquellos dirigidos a trastornos neurológicos.
Ciencia de Materiales: Las propiedades electrónicas únicas del compuesto lo hacen útil en el desarrollo de materiales avanzados, como semiconductores orgánicos.
Investigación Biológica: Sirve como una sonda en estudios bioquímicos para investigar mecanismos enzimáticos e interacciones proteína-ligando.
Mecanismo De Acción
El mecanismo de acción de 2,2-Difluoro-1-(4-piridil)etanona implica su interacción con objetivos moleculares específicos, como enzimas o receptores. Los átomos de flúor mejoran la afinidad de unión y la selectividad del compuesto al formar fuertes enlaces de hidrógeno e interacciones electrostáticas con las moléculas diana. Esto da como resultado la modulación de las vías biológicas y los efectos fisiológicos.
Comparación Con Compuestos Similares
Compuestos Similares
- 2,2-Difluoro-1-(piridin-2-il)etanona
- 2,2-Difluoro-1-(piridin-3-il)etanona
- 2,2-Difluoro-1-(piridin-4-il)etanona
Unicidad
2,2-Difluoro-1-(4-piridil)etanona es único debido a la posición del anillo de piridina, que influye en su reactividad química y actividad biológica. La presencia de átomos de flúor también imparte propiedades electrónicas distintas, lo que lo convierte en un compuesto valioso para diversas aplicaciones.
Propiedades
Fórmula molecular |
C7H5F2NO |
|---|---|
Peso molecular |
157.12 g/mol |
Nombre IUPAC |
2,2-difluoro-1-pyridin-4-ylethanone |
InChI |
InChI=1S/C7H5F2NO/c8-7(9)6(11)5-1-3-10-4-2-5/h1-4,7H |
Clave InChI |
HRRCHKPMKNKUGP-UHFFFAOYSA-N |
SMILES canónico |
C1=CN=CC=C1C(=O)C(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



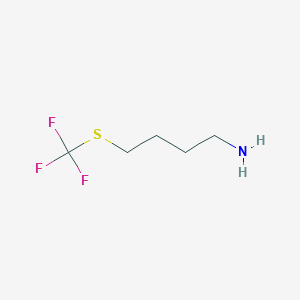
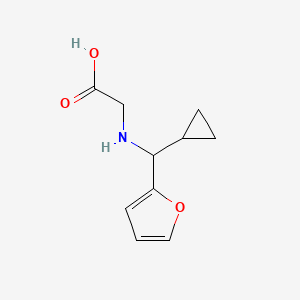
![[5-Methyl-2-(oxolan-2-ylmethoxy)phenyl]boranediol](/img/structure/B11756376.png)
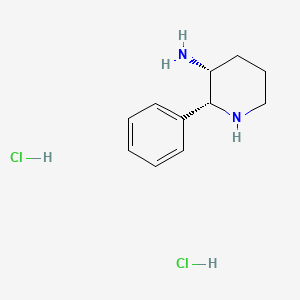
![Tert-butyl[3-ethyl-6-(nitromethyl)bicyclo[3.2.0]hept-3-en-6-yl]acetate](/img/structure/B11756389.png)
![tert-Butyl (R)-(2,5-dioxo-2,3,4,5-tetrahydro-1H-benzo[b]azepin-3-yl)carbamate](/img/structure/B11756397.png)


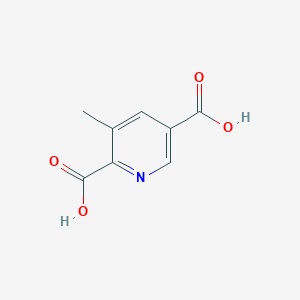

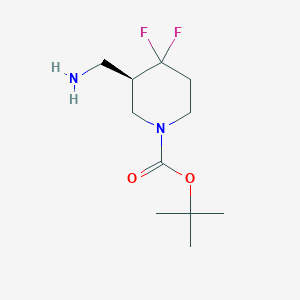
![tert-butyl (3aS,4S,6aS)-4-amino-octahydrocyclopenta[c]pyrrole-2-carboxylate](/img/structure/B11756413.png)

